molecular formula C7H6BrClS B1400479 (2-Bromo-5-chlorophenyl)(methyl)sulfane CAS No. 255051-34-4

(2-Bromo-5-chlorophenyl)(methyl)sulfane

Cat. No. B1400479
M. Wt: 237.55 g/mol
InChI Key: DYZDWOUTMZQILR-UHFFFAOYSA-N
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Patent
US08268859B2

Procedure details

2-Bromo-5-chloroaniline (85.2 g, 0.41 mol) was dissolved in 1 L of acetonitrile followed by the addition of dimethydisulfide (30.0 mL, 0.33 mol). The flask was immersed in a water bath warmed to 60° C., equipped with a reflux condenser, and tert-butyl nitrite (54.0, 0.45 mol) was added in portions over 15 minutes. Once the addition was complete, the reaction was refluxed for 2 hours. After cooling to room temperature, the acetonitrile was evaporated, followed by re-dissolving in dichloromethane and subsequent concentration to remove remaining acetonitrile. The residue was re-dissolved in a minimal amount of dichloromethane and diluted with hexanes until precipitation was initiated. The mixture was filtered through a plug of silica and washed with hexanes. The filtrate was then concentrated in vacuo and crystallized upon cooling. 1-Bromo-4-chloro-2-methylsulfanylbenzene (52.0 g, 53%) was isolated via suction filtration.
Quantity
85.2 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
0.45 mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[CH:7][C:6]([Cl:9])=[CH:5][C:3]=1N.[CH3:10][S:11]SC.N(OC(C)(C)C)=O>C(#N)C>[Br:1][C:2]1[CH:8]=[CH:7][C:6]([Cl:9])=[CH:5][C:3]=1[S:11][CH3:10]

Inputs

Step One
Name
Quantity
85.2 g
Type
reactant
Smiles
BrC1=C(N)C=C(C=C1)Cl
Name
Quantity
1 L
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
CSSC
Step Three
Name
Quantity
0.45 mol
Type
reactant
Smiles
N(=O)OC(C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was immersed in a water bath
CUSTOM
Type
CUSTOM
Details
equipped with a reflux condenser
ADDITION
Type
ADDITION
Details
Once the addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was refluxed for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
the acetonitrile was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
by re-dissolving in dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
subsequent concentration
CUSTOM
Type
CUSTOM
Details
to remove
DISSOLUTION
Type
DISSOLUTION
Details
The residue was re-dissolved in a minimal amount of dichloromethane
ADDITION
Type
ADDITION
Details
diluted with hexanes until precipitation
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a plug of silica
WASH
Type
WASH
Details
washed with hexanes
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
crystallized
TEMPERATURE
Type
TEMPERATURE
Details
upon cooling

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)Cl)SC
Measurements
Type Value Analysis
AMOUNT: MASS 52 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 66.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.